molecular formula C18H14N2O3S B5240931 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide

Cat. No.: B5240931
M. Wt: 338.4 g/mol
InChI Key: VSRKEERIZWSZLP-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide is a complex organic compound that features a unique combination of a benzodioxine ring and a thiazole ring

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with Candida antarctica lipase B, an enzyme involved in the synthesis of chiral motifs . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells such as Candida albicans, a structurally similar compound has been shown to induce oxidative damage by increasing reactive oxygen species levels . This oxidative stress can lead to changes in gene expression and metabolic pathways, ultimately affecting cell viability and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can exhibit stable activity over extended periods, but may degrade under certain conditions, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects are often observed, where a specific dosage range results in optimal activity without significant toxicity. Understanding the dosage-response relationship is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with Candida antarctica lipase B suggests a role in lipid metabolism and the synthesis of chiral compounds . These interactions can influence the overall metabolic profile of cells, affecting energy production, biosynthesis, and other essential cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the carboxylic acid group. The final step involves the formation of the amide bond with the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide lies in its combination of the benzodioxine and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents .

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(16-10-22-14-8-4-5-9-15(14)23-16)20-18-19-13(11-24-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRKEERIZWSZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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